![molecular formula C18H19N3S B14238758 4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 365428-90-6](/img/structure/B14238758.png)
4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a complex organic compound that features a thiazole ring fused with a pyridine ring. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
The synthesis of 4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and pyridine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazole derivatives like sulfathiazole, ritonavir, and abafungin. What sets 4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine apart is its unique combination of a thiazole and pyridine ring, which may confer distinct biological activities and chemical properties .
Propriétés
Numéro CAS |
365428-90-6 |
|---|---|
Formule moléculaire |
C18H19N3S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H19N3S/c1-3-12-6-5-7-13(10-12)17-18(22-16(4-2)21-17)14-8-9-20-15(19)11-14/h5-11H,3-4H2,1-2H3,(H2,19,20) |
Clé InChI |
IUCOWJRRBNNCKD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)C2=C(SC(=N2)CC)C3=CC(=NC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


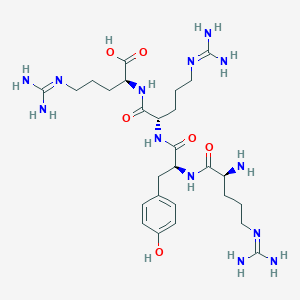
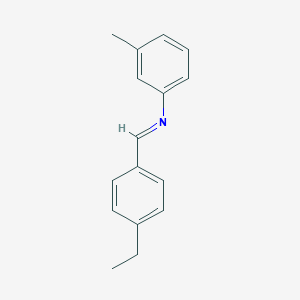
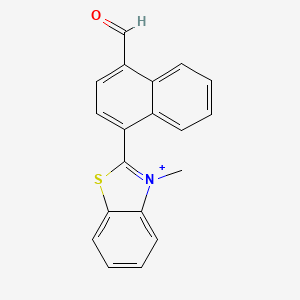
![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)

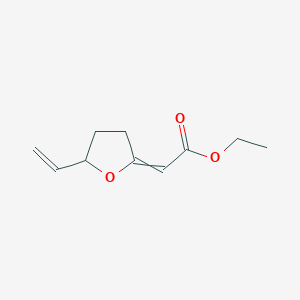
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
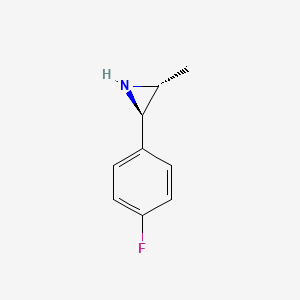
![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)
![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
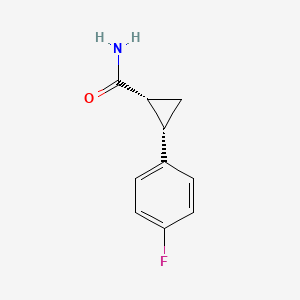
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
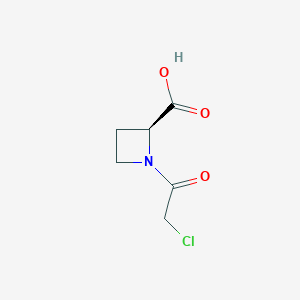
![Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)
